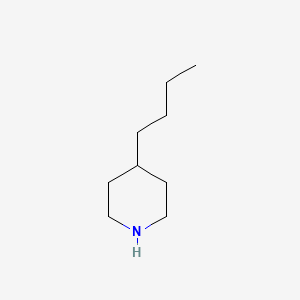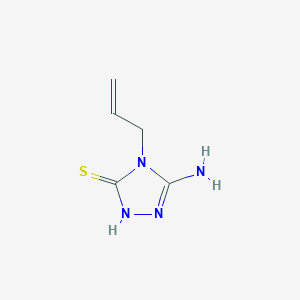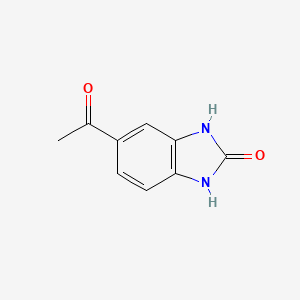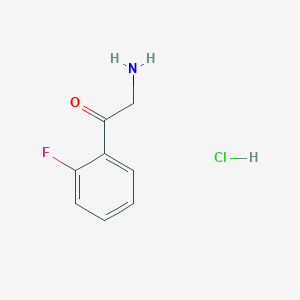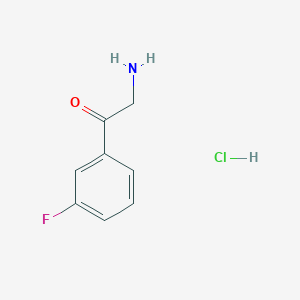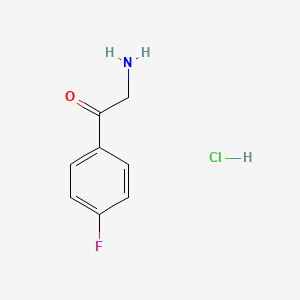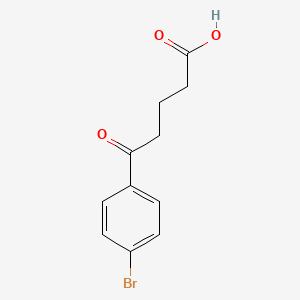
5-(4-Bromophenyl)-5-oxopentanoic acid
Vue d'ensemble
Description
5-(4-Bromophenyl)-5-oxopentanoic acid is a compound that has not been directly studied in the provided papers. However, related compounds with similar structural features have been synthesized and evaluated for their biological activities and properties. For instance, 2-benzyl-5-bromo-4-oxopentanoic acid, a compound with a bromo substituent and a ketone functional group, has been prepared and tested for its inhibitory activity against carboxypeptidase A (CPA) . The presence of a bromo group in these compounds is significant as it can enhance the electrophilicity of the carbonyl group, which is a common feature in 5-(4-Bromophenyl)-5-oxopentanoic acid as well .
Synthesis Analysis
The synthesis of related brominated oxopentanoic acids involves the use of diazo ketones as key intermediates . Another method includes selective bromination in methanol with urea to afford a methyl ester precursor, which can then be further modified to obtain different derivatives, such as 4-oxo-5-aminopentanoic acid hydrochloride . These methods highlight the importance of selective functional group transformations and the use of protecting groups in the synthesis of complex molecules.
Molecular Structure Analysis
The molecular structure of compounds similar to 5-(4-Bromophenyl)-5-oxopentanoic acid is crucial for their biological activity. For example, the enantiomers of 2-benzyl-5-bromo-4-oxopentanoic acid exhibit different levels of inhibitory activity against CPA, with the (R)-form being significantly more potent . This suggests that the stereochemistry and the precise arrangement of atoms in the molecule are key determinants of its function.
Chemical Reactions Analysis
The introduction of a bromo group at the α-position of ketones, as seen in these related compounds, can significantly enhance the electrophilicity of the carbonyl group, which is a critical factor in the reactivity of such molecules . This enhanced electrophilicity can facilitate various chemical reactions, including nucleophilic additions or substitutions, which are fundamental in the synthesis and transformation of these compounds.
Physical and Chemical Properties Analysis
The physical and chemical properties of brominated oxopentanoic acids are influenced by their molecular structure. For instance, the chiral resolution of enantiomers of a related compound, 5-bromo-3-ethyl-3-(4-nitrophenyl)-piperidine-2,6-dione, was achieved using a Chiralpak IA column, indicating the importance of chirality in the separation processes . The study also suggests that hydrogen bonding and π–π interactions play a significant role in the chiral recognition mechanism, which could be relevant for understanding the behavior of 5-(4-Bromophenyl)-5-oxopentanoic acid in various environments .
Applications De Recherche Scientifique
Synthesis and Chemical Transformations
Synthesis Techniques : 5-(4-Bromophenyl)-5-oxopentanoic acid and its derivatives have been synthesized through various methods, including esterification, bromination, and reactions with potassium phthalimide (Yuan, 2006). Another method involves bromination of 4-oxopentanoic acid in methanol in the presence of urea (Zav’yalov & Zavozin, 1987).
Isotopic Modifications : The preparation of isotopomers of 5-aminolevulinic acid, a derivative of 5-oxopentanoic acid, indicates its use in studying biosynthetic pathways of biologically active porphyrins like chlorophyll and heme (Shrestha‐Dawadi & Lugtenburg, 2003).
Biomedical and Pharmacological Applications
Biomedical Applications : A compound containing a 4-bromophenyl moiety was investigated for its potential in regulating inflammatory diseases. The compound's structure was confirmed through spectroscopic methods and showed promise in biomedical applications (Ryzhkova, Ryzhkov & Elinson, 2020).
Antibacterial Activities : Novel heterocyclic compounds derived from 4-(4-bromophenyl)-4-oxobut-2-enoic acid were synthesized and displayed potential antibacterial activities. These compounds could provide a basis for developing new antibacterial agents (El-Hashash et al., 2015).
Safety And Hazards
Orientations Futures
Propriétés
IUPAC Name |
5-(4-bromophenyl)-5-oxopentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11BrO3/c12-9-6-4-8(5-7-9)10(13)2-1-3-11(14)15/h4-7H,1-3H2,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YWKKQTFYOQBCBE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)CCCC(=O)O)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11BrO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20536351 | |
| Record name | 5-(4-Bromophenyl)-5-oxopentanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20536351 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
271.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(4-Bromophenyl)-5-oxopentanoic acid | |
CAS RN |
35333-26-7 | |
| Record name | 5-(4-Bromophenyl)-5-oxopentanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20536351 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2,3-Dimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxylic acid](/img/structure/B1281863.png)
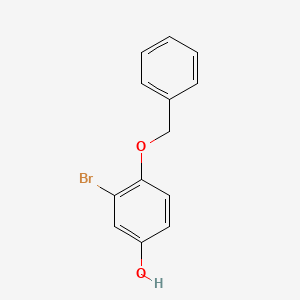
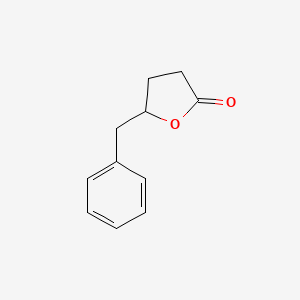

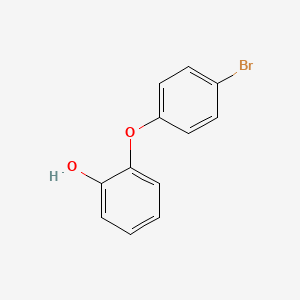
![6-[(Prop-2-en-1-yl)amino]pyridazin-3(2H)-one](/img/structure/B1281880.png)

